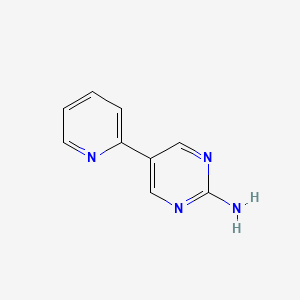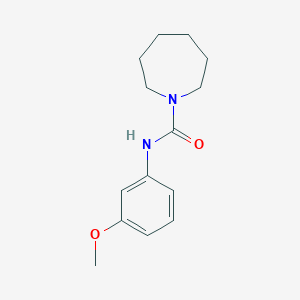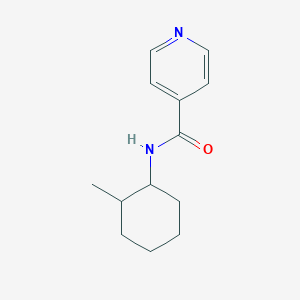
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through a series of chemical reactions. The aim of
作用机制
The mechanism of action of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer activity, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has also been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of novel anti-inflammatory drugs.
实验室实验的优点和局限性
One of the major advantages of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the major limitations of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has not been extensively studied for its potential toxicity and side effects, which can limit its clinical application.
未来方向
There are several future directions for the study of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide. One of the major directions is to optimize the synthesis method of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide to improve its yield and solubility. Another direction is to study the potential toxicity and side effects of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide in animal models to determine its safety for clinical use. In addition, further studies are needed to elucidate the mechanism of action of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide and to identify its molecular targets in cancer cells. Finally, there is a need for further preclinical and clinical studies to evaluate the efficacy of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide as a potential anticancer drug.
Conclusion:
In conclusion, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide involves a series of chemical reactions, and it has been extensively studied for its potential applications in medicinal chemistry. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in various types of cancer cells and exhibits anti-inflammatory and analgesic effects in animal models. However, further studies are needed to optimize its synthesis method, determine its potential toxicity and side effects, elucidate its mechanism of action, and evaluate its efficacy as a potential anticancer drug.
合成方法
The synthesis of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide involves a series of chemical reactions that start with the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base. This reaction results in the formation of 4-(4-Fluoro-benzoyl)-piperidine. The next step involves the reaction of the piperidine derivative with m-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide (4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide).
科学研究应用
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of novel anticancer drugs.
属性
IUPAC Name |
4-(4-fluorobenzoyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-3-2-4-18(13-14)22-20(25)23-11-9-16(10-12-23)19(24)15-5-7-17(21)8-6-15/h2-8,13,16H,9-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOISVBEVLEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)

![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)



![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)